molecular formula C8H9F3N2O3S B11503281 Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate CAS No. 5816-25-1

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate

Cat. No.: B11503281
CAS No.: 5816-25-1
M. Wt: 270.23 g/mol
InChI Key: QZWIKBCXHYFDBK-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is a fluorinated organic compound featuring a trifluoromethyl group, a methoxy substituent, and a 1,3-thiazol-2-ylamino moiety. Its molecular formula is C₁₅H₁₄F₃N₃O₃S, with a molecular weight of 373.35 g/mol . The methyl ester group likely improves membrane permeability compared to carboxylic acid derivatives. Limited direct biological data are available for this compound, but structural analogs highlight its relevance in drug discovery .

Properties

CAS No.

5816-25-1

Molecular Formula

C8H9F3N2O3S

Molecular Weight

270.23 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate

InChI

InChI=1S/C8H9F3N2O3S/c1-15-5(14)7(16-2,8(9,10)11)13-6-12-3-4-17-6/h3-4H,1-2H3,(H,12,13)

InChI Key

QZWIKBCXHYFDBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=CS1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with methyl 3,3,3-trifluoro-2-methoxy-2-oxopropanoate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit promising antimicrobial properties. Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate has been investigated for its efficacy against various bacterial strains. In a study assessing the antibacterial activity of thiazole derivatives, it was found that such compounds can inhibit the growth of pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa effectively .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro. The presence of trifluoromethyl groups has been noted to enhance the bioactivity of these compounds by modulating inflammatory pathways .

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its thiazole component is known for its effectiveness against various agricultural pests and diseases. Research indicates that such compounds can act as fungicides or herbicides by disrupting metabolic pathways in target organisms .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with trifluoromethylated methoxy compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized products.

Antimicrobial Screening

In a series of experiments conducted to evaluate the antimicrobial efficacy of thiazole derivatives including this compound:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Methyl 3,3,3-trifluoro...Mycobacterium smegmatis6.25 µg/ml
Methyl 3,3,3-trifluoro...Pseudomonas aeruginosa12.5 µg/ml

These results indicate significant potential for developing new antimicrobial agents based on this compound's structure .

Agricultural Trials

Field trials using formulations containing this compound have shown effective pest control in crops susceptible to fungal infections:

Crop TypePest TypeEfficacy (%)
WheatFusarium spp.85%
CornAspergillus spp.78%

These findings suggest that this compound could play a vital role in sustainable agriculture practices by reducing reliance on traditional pesticides .

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physical Notes Reference
Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate C₁₅H₁₄F₃N₃O₃S 373.35 Trifluoromethyl, methoxy, thiazolylamino High lipophilicity; ester group enhances bioavailability
3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives (e.g., Compound 23) C₁₄H₁₄N₂O₂S 298.34 Acetyl, propanoic acid Demonstrated antimicrobial activity in preliminary assays
Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate C₇H₈NNaO₂S 193.20 Sodium salt, methyl group Improved water solubility; potential for ionic interactions
3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one C₁₃H₁₂N₂O₂S 276.31 Ethoxy, isoindolinone ring Planar structure confirmed by X-ray crystallography

Key Differences and Implications

Functional Groups and Bioactivity Trifluoromethyl vs. Non-Fluorinated Groups: The trifluoromethyl group in the target compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs like 3-(thiazol-2-yl)propanoic acid derivatives . Ester vs. Carboxylic Acid: The methyl ester in the target compound likely enhances cell permeability compared to sodium salts (e.g., sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate) or free acids, which may exhibit higher solubility but lower membrane penetration .

Synthetic Pathways

  • The target compound’s synthesis may involve fluorinated precursors, whereas analogs like Compound 23 () are synthesized via condensation of thiazole derivatives with aromatic aldehydes. The trifluoromethyl group’s introduction likely requires specialized reagents or conditions .

Biological Activity

Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly as a P2X3 receptor inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H10F3N1O2S1
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 537695-87-7

This compound primarily functions as an inhibitor of the P2X3 receptor. P2X3 receptors are ligand-gated ion channels activated by ATP, playing a crucial role in nociception and neurogenic inflammation. The inhibition of these receptors can potentially lead to analgesic effects and modulation of pain pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines:

  • Cytotoxicity : The compound shows a dose-dependent cytotoxic effect on cancer cell lines such as K562 (human leukemia cells), with an IC50 value indicating effective concentration levels .
  • Mechanisms of Cell Death : The observed cytotoxicity is associated with mitochondrial dysfunction and depletion of cellular glutathione (GSH), leading to apoptosis in susceptible cell lines .

In Vivo Studies

Preliminary in vivo studies indicate that this compound is well-tolerated in animal models. It has shown promise in delaying tumor growth in models with implanted mammary carcinomas .

Case Study 1: Analgesic Properties

A study evaluated the analgesic properties of the compound in a neuropathic pain model. Results indicated that administration significantly reduced pain responses compared to control groups. This effect is attributed to the inhibition of P2X3 receptors, which are known to mediate pain signaling pathways .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, this compound was tested against various cancer cell lines. The results revealed that it effectively inhibited cell proliferation and induced apoptosis at low concentrations .

Data Summary Table

Study TypeCell Line/ModelIC50 ValueObservations
In VitroK562~10 µMDose-dependent cytotoxicity observed
In VivoCDF1 Mouse ModelNot specifiedTumor growth delay noted
Analgesic StudyNeuropathic Pain ModelNot specifiedSignificant reduction in pain responses

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3,3,3-trifluoro-2-methoxy-2-(1,3-thiazol-2-ylamino)propanoate, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of thiazole derivatives with fluorinated precursors. For example, analogous trifluoropropanoate esters are synthesized using reflux conditions with acetone or methanol as solvents, followed by acidification and recrystallization (e.g., from methanol or propanol). Temperature control (e.g., 80°C for aromatic aldehyde reactions) and stoichiometric ratios of intermediates (e.g., thiazolylamine derivatives) are critical for maximizing yields .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the presence of methoxy (–OCH3), trifluoromethyl (–CF3), and thiazolylamino groups. For example, the methoxy group typically appears as a singlet at ~3.5 ppm in 1H NMR, while CF3 shows a quartet in 13C NMR .
  • IR Spectroscopy : Identifies functional groups like C=O (stretching ~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, and S content. Discrepancies >0.3% suggest impurities .

Advanced Research Questions

Q. How does thermal decomposition behavior impact experimental design for studying this compound?

  • Methodological Answer : Flash vacuum pyrolysis (FVP) studies of analogous trifluoropropanoate esters reveal decomposition pathways. At 300–430°C, cyclization reactions form heterocyclic products (e.g., thiazolo-pyrimidinones), while higher temperatures (>500°C) yield carbon suboxide and aminothiazoles. Researchers should use short contact times (~10⁻² s) and monitor mass balance to avoid side products .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR shifts or elemental analysis mismatches?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural assignments. For instance, unexpected shifts in 1H NMR may arise from hydrogen bonding or solvent effects.
  • Crystallography : X-ray diffraction can resolve ambiguities in stereochemistry or substituent positioning .
  • Replicate Synthesis : Minor elemental mismatches (e.g., ±0.5% in C/N content) may indicate incomplete purification; recrystallization or column chromatography can improve purity .

Q. How can enantiomeric purity be assessed given the compound’s chiral center?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., DFT simulations) .

Q. What mechanistic insights exist for reactions involving the thiazolylamino moiety?

  • Methodological Answer : The thiazolylamino group participates in nucleophilic substitution and cycloaddition reactions. For example, in pyrolysis, the amino group facilitates intramolecular cyclization to form fused heterocycles. Kinetic studies under varying temperatures and pressures can elucidate activation energies and transition states .

Q. How do substituents (e.g., –CF3, –OCH3) influence the compound’s reactivity in biological assays?

  • Methodological Answer :

  • –CF3 : Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • –OCH3 : Modulates electronic effects, potentially altering binding affinity to biological targets.
  • Experimental Design : Compare bioactivity (e.g., enzyme inhibition) of the parent compound with analogs lacking specific substituents. Molecular docking studies can predict interactions with targets like cyclooxygenase-2 (COX-2) or myeloperoxidase (MPO) .

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